1-(2,4-Dichlorophenoxy)-3-(ethyl(2-piperidinoethyl)amino)-2-propanol dihydrochloride
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Overview
Description
1-(2,4-Dichlorophenoxy)-3-(ethyl(2-piperidinoethyl)amino)-2-propanol dihydrochloride is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group, a piperidinoethyl group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-(ethyl(2-piperidinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate halogenating agent to form the dichlorophenoxy intermediate.
Alkylation: The dichlorophenoxy intermediate is then alkylated with a suitable alkylating agent to introduce the propanol backbone.
Amination: The alkylated intermediate undergoes amination with ethyl(2-piperidinoethyl)amine to form the final product.
Formation of Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would typically involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-(ethyl(2-piperidinoethyl)amino)-2-propanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic effects, such as acting on specific receptors or enzymes.
Industry: Utilized in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(ethyl(2-piperidinoethyl)amino)-2-propanol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenoxy)-3-(methylamino)-2-propanol
- 1-(2,4-Dichlorophenoxy)-3-(dimethylamino)-2-propanol
Comparison
Compared to similar compounds, 1-(2,4-Dichlorophenoxy)-3-(ethyl(2-piperidinoethyl)amino)-2-propanol dihydrochloride may exhibit unique properties due to the presence of the piperidinoethyl group
Properties
CAS No. |
22820-33-3 |
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Molecular Formula |
C18H30Cl4N2O2 |
Molecular Weight |
448.2 g/mol |
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-[ethyl(2-piperidin-1-ylethyl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H28Cl2N2O2.2ClH/c1-2-21(10-11-22-8-4-3-5-9-22)13-16(23)14-24-18-7-6-15(19)12-17(18)20;;/h6-7,12,16,23H,2-5,8-11,13-14H2,1H3;2*1H |
InChI Key |
LKUKJSNKLQBTBB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN1CCCCC1)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl.Cl |
Origin of Product |
United States |
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